molecular formula C11H13N5 B11893411 9-(Cyclohex-2-en-1-yl)-9h-purin-6-amine CAS No. 6975-25-3

9-(Cyclohex-2-en-1-yl)-9h-purin-6-amine

Cat. No.: B11893411
CAS No.: 6975-25-3
M. Wt: 215.25 g/mol
InChI Key: IASJUTNOXFGCJB-UHFFFAOYSA-N
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Description

9-(Cyclohex-2-en-1-yl)-9h-purin-6-amine is a compound that belongs to the purine family, which is a class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a cyclohexene ring attached to the purine structure. Purines are essential components of nucleotides, which are the building blocks of DNA and RNA. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Cyclohex-2-en-1-yl)-9h-purin-6-amine typically involves the reaction of cyclohex-2-en-1-yl derivatives with purine precursors. One common method is the reaction of 3-bromocyclohexene with aniline to form 2-(cyclohex-2-en-1-yl)aniline, which is then further reacted with purine derivatives under specific conditions . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(Cyclohex-2-en-1-yl)-9h-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purine derivatives.

Scientific Research Applications

9-(Cyclohex-2-en-1-yl)-9h-purin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(Cyclohex-2-en-1-yl)-9h-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(Cyclohex-2-en-1-yl)-9h-purin-6-amine lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

CAS No.

6975-25-3

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

9-cyclohex-2-en-1-ylpurin-6-amine

InChI

InChI=1S/C11H13N5/c12-10-9-11(14-6-13-10)16(7-15-9)8-4-2-1-3-5-8/h2,4,6-8H,1,3,5H2,(H2,12,13,14)

InChI Key

IASJUTNOXFGCJB-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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